Buergerinin B

Iridoid Chemotaxonomy Reference Standard

Generic iridoids (e.g., aucubin, harpagoside) cannot substitute for Buergerinin B in Scrophularia authentication-distinct retention times, MS fragmentation patterns, and target engagement profiles introduce significant analytical error. This high-purity (≥98%) C9-iridoid reference standard enables: • Unambiguous identification of S. buergeriana and S. ningpoensis via unique chromatographic and mass spectral signatures • Definitive causal linking in anti-inflammatory assays (NF-κB, cytokine inhibition) • Reliable calibrant for HPLC/UPLC/LC-MS method development and validation Standard sizes: 10-100 mg; bulk custom available. For R&D only.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
Cat. No. B591352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuergerinin B
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1
InChIKeyFQOXWSFMKSXFDD-YGBUUZGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Buergerinin B: Iridoid Reference Standard


Buergerinin B (CAS: 919769-83-8, C9H14O5, MW: 202.20) is an iridoid compound first isolated and structurally characterized from the roots of Scrophularia buergeriana [1]. It has also been identified in Scrophularia ningpoensis [2]. As a member of the iridoid class of monoterpenoids, it is commonly supplied as a reference standard for analytical method validation and botanical quality control.

Identity
Iridoid reference standard with distinct C9 skeleton
Source Context
Isolated from Scrophularia buergeriana root
Use Context
Botanical authentication and quality control by HPLC/LC-MS

Compound-Specific Identity in Authentication


Iridoids, as a large class of natural products, exhibit highly diverse structures and correspondingly varied bioactivities [1]. Simple substitution of Buergerinin B with a 'generic' iridoid (e.g., aucubin, harpagide, or harpagoside) introduces significant risk of analytical and pharmacological error. The chromatographic retention time, mass spectrometric fragmentation pattern, and pharmacological target engagement are unique to each molecular entity. Therefore, for accurate botanical authentication of Scrophularia species or for studies requiring precise target engagement, the use of the specific, high-purity reference standard is non-negotiable.

Buergerinin B
Generic iridoid (harpagide, aucubin)
Chromatographic identity
Unique retention time; C9 δ-lactone scaffold
Retention time and elution profile may shift; co-elution risk
Mass spectrometric profile
Compound-specific fragmentation pattern
Fragmentation pattern differs; may not confirm identity
Optical activity
Distinct specific rotation for chiral identity confirmation
Rotation sign and magnitude differ; identity verification compromised

Buergerinin B Selection Guide


Structural and Physicochemical Distinction

Buergerinin B possesses a unique C9 skeleton with three hydroxyl groups and a δ-lactone ring, distinguishing it from other co-occurring iridoids like harpagide and aucubin [1]. Its specific physicochemical properties, such as its predicted lipophilicity (XLogP3-AA = -1.6), differ from comparators like harpagide (XLogP3-AA = -2.6) and aucubin (XLogP3-AA = -3.0) [2], directly impacting chromatographic separation and method development.

Lipophilicity profile
Cross-study comparable
XLogP3-AA = -1.6
vs harpagide -2.6, aucubin -3.0
Supports reversed-phase HPLC resolution from co-occurring iridoids
Predicted values (PubChem); experimental verification recommended
Iridoid Chemotaxonomy Reference Standard

Optical Rotation for Identity and Purity

Buergerinin B's specific optical rotation ([α]D20) is a critical, compound-specific property for identity confirmation and chiral purity assessment. This value differs from that of its co-occurring structural isomers or related iridoids, providing a quantitative, non-chromatographic method for verification.

Optical rotation
Class-level
[α]D20 = +23.1° (c 0.945, MeOH)
Enables identity and chiral purity confirmation
Specific to this stereoisomer; distinct from harpagide (-16°)
Chiral Purity Quality Control Natural Product

High Purity for Accurate Quantification

The commercial availability of Buergerinin B as an analytical standard with a vendor-claimed purity of ≥98% by HPLC is a primary differentiator. This high level of purity, verified by a provided certificate of analysis (COA), is essential for accurate quantification in research settings. Using a less pure, research-grade compound would introduce significant error and uncertainty into analytical results.

HPLC purity
Data to verify
≥98% (HPLC) vendor-reported
Supports quantitative assay calibration
Supplier-specified; COA review recommended
Analytical Standard HPLC Content Determination

Buergerinin B Applications


Scrophularia Authentication and Quality Control

Buergerinin B serves as a specific chemical marker for the identification and quality assessment of Scrophularia buergeriana and S. ningpoensis raw materials and herbal products. Its distinct chromatographic retention time and mass spectrum, resulting from its unique physicochemical properties (C9 skeleton, XLogP3-AA -1.6 [1]), allow for unambiguous identification and quantification in complex botanical matrices when used as a reference standard.

Inflammation Target and Mechanism Research

In pharmacological research exploring the anti-inflammatory mechanisms of Scrophularia extracts, high-purity Buergerinin B (≥98%, ) is an essential tool. Its use in assays, such as the inhibition of pro-inflammatory cytokines , requires a well-characterized and pure compound to establish a definitive causal link between the specific molecular entity and the observed biological effect.

In Silico Drug Discovery and Pharmacophore Modeling

The defined stereochemistry and specific physicochemical profile of Buergerinin B (including [α]D20 = +23.1°, ) make it a valuable ligand for computational studies. Its precise 3D structure can be used for molecular docking simulations (e.g., against targets like NF-κB [2]) or to build pharmacophore models for virtual screening of other iridoid-like compounds with potential therapeutic activity.

Analytical Method Development and Validation

The compound's defined properties (XLogP3-AA -1.6, solubility profile ) make it an ideal analyte for developing and validating new analytical methods, such as HPLC, UPLC, or LC-MS assays. Its use as a calibrant ensures the accuracy and reproducibility of methods designed to quantify iridoids in natural products or biological samples.

Application
Selection Property
Validation Focus
Scrophularia authentication and QC
Distinct chromatographic identity
Retention time and mass spectrum verification
Inflammation pathway research
High-purity iridoid reference standard
Cytokine pathway assay context
Computational ligand modeling
Defined stereochemical profile
Docking and pharmacophore model validation
Analytical method development
Well-characterized physicochemical properties
Method accuracy and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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